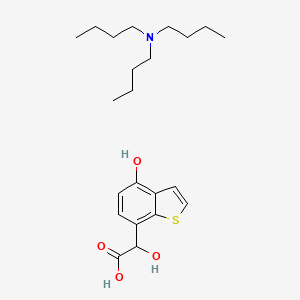

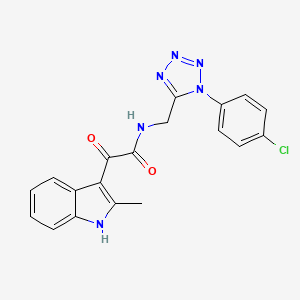

(4-Ethylthiazol-2-yl)methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (4-Ethylthiazol-2-yl)methanol involves several steps, including the reaction of starting materials in the presence of catalysts or under specific conditions to form the desired product. For instance, the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-hydrazinobenzothiazole in methanol yielded a specific molybdenum(VI) complex with thiazole-hydrazone ligand, indicating the complexity and precision required in synthesizing these compounds (Ghorbanloo & Alamooti, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often analyzed using X-ray diffraction crystallography, spectroscopy, and computational methods. These analyses reveal the conformation, bonding, and electronic structure, which are essential for understanding the compound's reactivity and properties. For example, the synthesis and crystal structure of a related compound were established by H NMR, IR and MS spectra, and X-ray diffraction crystallography, highlighting the importance of molecular structure analysis (Dong & Huo, 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs depend on the functional groups present and the compound's molecular structure. These reactions can lead to a variety of products with diverse chemical properties. For instance, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated significant catalytic activity for the oxidation of primary alcohols and hydrocarbons, showcasing the compound's versatility in chemical reactions (Ghorbanloo & Alamooti, 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, boiling point, and density, are crucial for its application in various fields. These properties are often determined experimentally and can be influenced by the compound's molecular structure and intermolecular forces.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding how this compound interacts with other substances. These properties are determined by the compound's electronic structure and the nature of its constituent atoms. Studies on related compounds, like the reversible methanolysis of an azomethine C=N bond in copper(ii) Schiff base complexes, provide insights into the chemical behavior of thiazole derivatives (Zhang et al., 2016).

Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

(4-Ethylthiazol-2-yl)methanol and related thiazole derivatives have shown significant promise in catalysis and chemical synthesis. For instance, a study encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, which demonstrated efficient catalytic properties for the oxidation of primary alcohols and hydrocarbons. The encapsulated catalyst showed high activity, improved stability, and excellent recycling ability, making it superior to homogeneous catalysts (Ghorbanloo & Alamooti, 2017). Similarly, a range of ionic liquid monomer units, including thiazole-based structures, were polymerized via the reversible addition fragmentation chain transfer (RAFT) process, producing hydrophilic polymers with potential applications in various chemical syntheses (Vijayakrishna et al., 2008).

Corrosion Inhibition

Thiazole derivatives have been studied as corrosion inhibitors, particularly in the context of protecting metals in corrosive environments. Oxazole derivatives, closely related to thiazoles, were evaluated for their performance as corrosion inhibitors on mild steel in a hydrochloric acid medium. The study revealed that these compounds significantly reduce the corrosion rate of mild steel, with their efficiency increasing with inhibitor concentration (Rahmani et al., 2018).

Pharmaceutical and Medicinal Applications

While avoiding specific discussions on drug usage and side effects, it's worth noting that thiazole derivatives have been explored for their potential in creating new pharmaceutical compounds. For instance, chemoenzymatic synthesis techniques have been applied to various C-substituted rac-thiazol-2-yl-methanols to prepare enantiopure or enantiomerically enriched 2-hydroxymethylthiazoles, which are of interest in pharmaceutical research (Pop et al., 2012).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, thiazole-based ligands have been employed in the synthesis and catalytic applications of C3-symmetric tris(triazolyl)methanol ligands and derivatives. These TTM-based ligand architectures, constructed through regioselective, one-pot triple cycloaddition, have found applications in synthesis and catalysis, demonstrating the versatility of thiazole derivatives in advanced material synthesis (Etayo et al., 2016).

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can bind to receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . The interaction of these compounds with their targets leads to changes in the function of these targets, thereby exerting their biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For example, they may be involved in the synthesis of neurotransmitters such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of (4-Ethylthiazol-2-yl)methanol.

Result of Action

For instance, they have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemische Analyse

Biochemical Properties

They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazoles have been found to have a wide range of effects on various types of cells and cellular processes . For instance, some thiazole derivatives have shown growth inhibition activity against certain cancer cell lines .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that methanol, a related compound, can undergo changes over time in laboratory settings, including degradation .

Dosage Effects in Animal Models

It is known that the effects of related compounds can vary with dosage .

Metabolic Pathways

Methanol, a related compound, is known to be involved in several metabolic pathways .

Transport and Distribution

Methanol, a related compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Rna molecules, which can interact with thiazoles, are known to be localized to specific subcellular regions through interactions with RNA regulatory elements and RNA binding proteins .

Eigenschaften

IUPAC Name |

(4-ethyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-2-5-4-9-6(3-8)7-5/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLVQPDWGASDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)

![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)

![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)

![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)

![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)